3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
CAS No.: 910442-24-9
Cat. No.: VC2381200
Molecular Formula: C9H6F3N3O
Molecular Weight: 229.16 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine - 910442-24-9](/images/structure/VC2381200.png)
Specification
CAS No. | 910442-24-9 |
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Molecular Formula | C9H6F3N3O |
Molecular Weight | 229.16 g/mol |
IUPAC Name | 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine |
Standard InChI | InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |
Standard InChI Key | MDOPZJDBIFNDGS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N |
Introduction
Structure and Physicochemical Properties
Identifier Type | Probable Value |
---|---|
Molecular Formula | C9H6F3N3O |
Molecular Weight | Approximately 229.16 g/mol |
Chemical Class | 1,2,4-Oxadiazole derivative |
Functional Groups | Trifluoromethyl, amino, heterocyclic |
Physicochemical Properties
Based on similar oxadiazole derivatives documented in the search results, the following physicochemical properties can be predicted:
The trifluoromethyl group significantly influences the compound's lipophilicity and membrane permeability, properties that are crucial for pharmaceutical applications. The amino group at position 5 of the oxadiazole ring contributes to the compound's hydrogen bonding capabilities, potentially enhancing interactions with biological targets.
Synthesis Methods
General Synthetic Approaches
Based on synthetic methods described for similar oxadiazole compounds, several potential routes could be employed to synthesize 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine:
Cyclization of Acylamidoximes
This approach typically involves:
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Formation of an amidoxime from the corresponding nitrile
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Acylation of the amidoxime
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Cyclodehydration to form the oxadiazole ring
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Introduction or unmasking of the amino group at position 5
Multi-Step Synthesis from Carboxylic Acid Derivatives
Based on synthesis methods for related compounds, a potential synthetic route might involve:
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Starting with 3-(trifluoromethyl)benzoic acid
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Converting to the corresponding acid chloride or activated ester
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Reaction with hydrazine to form a hydrazide intermediate
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Conversion to a thiosemicarbazide derivative
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Oxidative cyclization using iodine in potassium iodide solution to yield the oxadiazole structure
The literature indicates that typical procedures for synthesizing structurally related oxadiazoles often begin with benzoic acid derivatives containing the desired substituent (in this case, a trifluoromethyl group) . The acid is then converted through several intermediates, including benzamide, benzoylhydrazide, and benzoylthiosemicarbazide, before undergoing oxidative cyclization to form the oxadiazole ring.
Reaction Conditions and Considerations
The synthesis of oxadiazole compounds typically requires careful control of reaction conditions:
Reaction Step | Critical Parameters | Potential Challenges |
---|---|---|
Hydrazide Formation | Temperature control, reaction time | Complete conversion, avoiding side reactions |
Thiosemicarbazide Formation | Stoichiometry of reagents | Purity of intermediate |
Oxidative Cyclization | Iodine concentration, pH control | Regioselectivity, yield optimization |
Amino Group Introduction | Protection/deprotection strategies | Selectivity, functional group compatibility |
The literature suggests that iodine with potassium carbonate can be used effectively for the cyclization step, as demonstrated in the synthesis of related compounds . For introducing the amino functionality, appropriate protecting group strategies may be necessary to achieve the desired regioselectivity.
Biological Activities and Applications
The search results indicate that oxadiazole derivatives can function as dual inhibitors, particularly affecting both peripheral and catalytic anionic sites of acetylcholinesterase. The presence of the oxadiazole core enhances binding affinity to the peripheral anionic site of AChE and allows deeper extension into the catalytic anionic site, resulting in stronger inhibitory activity .
Structure-Activity Relationships
The biological activity of oxadiazole derivatives is significantly influenced by their substitution patterns:
It should be emphasized that these classifications are extrapolated from similar compounds and specific toxicological testing would be required to accurately determine the hazard profile of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine.
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